molecular formula C8H12BNO4 B3211425 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide CAS No. 1088496-43-8

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

Cat. No.: B3211425
CAS No.: 1088496-43-8
M. Wt: 197.00 g/mol
InChI Key: FBIFGWPXTUGZOE-UHFFFAOYSA-N
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Description

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide is a boronic acid derivative with the molecular formula C8H12BNO4 This compound is known for its unique structure, which includes a boronic acid group and a pyridine ring substituted with a hydroxypropan-2-yl group and an oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

    Hydroxypropan-2-yl Substitution: The hydroxypropan-2-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the hydroxypropan-2-yl group.

    Oxidation: The final step involves the oxidation of the pyridine ring to introduce the oxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized boronic acids, and reduced hydroxyl compounds.

Scientific Research Applications

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors.

    Pathways Involved: The compound can participate in various biochemical pathways, including those involving oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    2-Pyridylboronic Acid: Another pyridine-based boronic acid with similar reactivity.

    3-Hydroxy-2-pyridylboronic Acid: A compound with a hydroxyl group on the pyridine ring, similar to the hydroxypropan-2-yl group in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

Uniqueness

This compound is unique due to its combination of a boronic acid group, a hydroxypropan-2-yl group, and an oxide on the pyridine ring

Properties

IUPAC Name

[6-(2-hydroxypropan-2-yl)-1-oxidopyridin-1-ium-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-8(2,11)7-4-3-6(9(12)13)5-10(7)14/h3-5,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIFGWPXTUGZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C[N+](=C(C=C1)C(C)(C)O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088496-43-8
Record name B-[6-(1-Hydroxy-1-methylethyl)-1-oxido-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088496-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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